2-Ethoxy-3-nitroimidazo[1,2-a]pyridine
Overview
Description
2-Ethoxy-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . It is characterized by the presence of an imidazo[1,2-a]pyridine core structure, which is substituted with ethoxy and nitro groups at the 2 and 3 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3-nitroimidazo[1,2-a]pyridine typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions often involve moderate to high temperatures and the presence of an inorganic base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of 2-ethoxy-3-aminoimidazo[1,2-a]pyridine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown affinity for cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The nitro group plays a crucial role in its biological activity, potentially through redox reactions and interactions with cellular components.
Comparison with Similar Compounds
2-Ethoxy-3-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-Methyl-3-nitroimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of an ethoxy group.
2-Ethoxy-3-aminoimidazo[1,2-a]pyridine: Similar structure but with an amino group instead of a nitro group.
2-Ethoxy-3-nitroimidazo[1,2-b]pyridazine: Similar structure but with a pyridazine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-3-nitroimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-8-9(12(13)14)11-6-4-3-5-7(11)10-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKHLESSXFLMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468992 | |
Record name | Imidazo[1,2-a]pyridine, 2-ethoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89717-70-4 | |
Record name | Imidazo[1,2-a]pyridine, 2-ethoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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